Ethyl trans-4-aminotetrahydropyran-2-carboxylate

Descripción general

Descripción

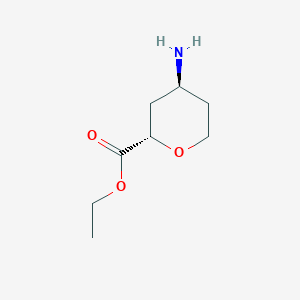

Ethyl trans-4-aminotetrahydropyran-2-carboxylate is an organic compound with the molecular formula C8H15NO3 It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl trans-4-aminotetrahydropyran-2-carboxylate typically involves the reaction of ethyl 4-aminotetrahydropyran-2-carboxylate with trans-4-aminotetrahydropyran-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction while maintaining product quality. Industrial methods may also incorporate purification steps, such as crystallization or chromatography, to isolate the compound from reaction by-products .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl trans-4-aminotetrahydropyran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that ethyl trans-4-aminotetrahydropyran-2-carboxylate exhibits various biological activities, particularly in pharmacology. Notable potential applications include:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in melanoma and prostate cancer models .

- Antimicrobial Properties : this compound has shown promise in antimicrobial assays, indicating its potential as a therapeutic agent against bacterial infections .

Anticancer Studies

A study investigated the antiproliferative effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Efficacy

In another study focused on antimicrobial activity, this compound was evaluated against several bacterial strains. The compound exhibited notable inhibitory effects, indicating its potential use as an antimicrobial agent .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of ethyl trans-4-aminotetrahydropyran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 4-aminotetrahydropyran-2-carboxylate

- Trans-4-aminotetrahydropyran-2-carboxylic acid

- Ethyl 2,4-dichloropyrimidine-5-carboxylate

Uniqueness

Ethyl trans-4-aminotetrahydropyran-2-carboxylate is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .

Actividad Biológica

Ethyl trans-4-aminotetrahydropyran-2-carboxylate (ETAPC) is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

ETAPC has the molecular formula C₈H₁₅NO₃ and features a tetrahydropyran ring structure, which includes an amino group and a carboxylate functional group. Its stereochemistry is characterized by the trans configuration of the amino group relative to the tetrahydropyran ring, contributing to its distinct biological properties .

The biological activity of ETAPC is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that it may function as both an inhibitor and an activator, modulating various biochemical pathways. The compound's mechanism of action involves:

- Enzyme Interaction : ETAPC has been shown to influence enzyme activity, potentially affecting metabolic pathways .

- Receptor Modulation : It may interact with various receptors, leading to altered cellular responses .

Biological Activities

ETAPC exhibits a range of biological activities that make it a candidate for further research in pharmacology:

- Anticancer Properties : Preliminary studies suggest that ETAPC may have antiproliferative effects against certain cancer cell lines, although specific data on its efficacy in vivo is still limited .

- Neuroprotective Effects : Its structural similarities with other neuroactive compounds suggest potential neuroprotective properties, warranting further investigation .

- Antimicrobial Activity : Some studies indicate that ETAPC may possess antimicrobial properties, although comprehensive data are lacking .

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Effects

A study investigating the antiproliferative effects of ETAPC on melanoma and prostate cancer cells demonstrated promising results. The compound exhibited dose-dependent inhibition of cell proliferation, suggesting a potential mechanism for its anticancer activity. However, further studies are required to elucidate the specific pathways involved and to assess its efficacy in vivo .

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in understanding the biological activity of ETAPC. By modifying various functional groups on the tetrahydropyran ring, researchers have identified key structural features that enhance its biological activity. For instance, variations in the amino group have been shown to significantly impact the compound's interaction with cellular targets .

Comparison with Similar Compounds

ETAPC shares structural similarities with several related compounds, which can help contextualize its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate | C₈H₁₅NO₃ | Contains an amine and carboxylic acid; similar activity |

| Trans-3-amino-tetrahydro-pyran | C₅H₉NO₂ | Lacks the ethyl ester; different stereochemistry |

| Ethyl 4-amino-cyclohexanecarboxylate | C₈H₁₃NO₂ | Different ring structure; less complex interactions |

Conclusion and Future Directions

This compound presents a promising avenue for research due to its diverse biological activities and potential therapeutic applications. Ongoing studies are necessary to fully elucidate its mechanisms of action and to explore its efficacy in clinical settings. Future research should focus on:

- In Vivo Studies : To assess the therapeutic potential and safety profile.

- Mechanistic Studies : To clarify how ETAPC interacts with specific molecular targets.

- Derivatization : To develop analogs with enhanced potency and selectivity.

Propiedades

IUPAC Name |

ethyl (2S,4S)-4-aminooxane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-11-8(10)7-5-6(9)3-4-12-7/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNOLZPLVXIWCL-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H](CCO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.